2-(4-bromophenoxy)-N-(1-methylpiperidin-4-yl)butanamide -

2-(4-bromophenoxy)-N-(1-methylpiperidin-4-yl)butanamide

Catalog Number: EVT-5240090
CAS Number:
Molecular Formula: C16H23BrN2O2
Molecular Weight: 355.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Sumatriptan

  • Relevance: While Sumatriptan possesses a tryptamine structure different from 2-(4-bromophenoxy)-N-(1-methyl-4-piperidinyl)butanamide, it highlights the therapeutic relevance of targeting serotonin receptors, often associated with 4-substituted piperidine moieties. This suggests potential exploration of 2-(4-bromophenoxy)-N-(1-methyl-4-piperidinyl)butanamide for similar applications, considering its structural resemblance to known therapeutic agents targeting related pathways. []

5-(4′-Fluorobenzamido)-3-(N-methyl-piperidin-4-yl)-1H-indole

    Compound Description: This compound (2) represents the first generation of Selective Serotonin One F Receptor Agonists (SSOFRA) and has shown clinical efficacy in migraine treatment. Despite its high affinity for the 5-HT1F receptor and selectivity over other subtypes (5-HT1B and 5-HT1D), it exhibits notable affinity for the 5-HT1A receptor. []

N-[3-(1-methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]propanamide

    Compound Description: This compound (3) emerged as a result of research efforts to discover SSOFRA's with enhanced selectivity profiles, demonstrating a greater than 100-fold selectivity over 5-HT1A, 5-HT1B, and 5-HT1D receptors. []

4-[[(7R)-8-cyclopentyl-7-ethyl-5,6,7,8-tetrahydro-5-methyl-6-oxo-2-pteridinyl]amino]-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide

    Compound Description: This compound, identified as a novel multi-hydrate and exhibiting polymorphism, holds promise as a potential therapeutic agent for autoimmune diseases. []

    Relevance: Sharing the core structure of N-(1-methyl-4-piperidinyl)benzamide with 2-(4-bromophenoxy)-N-(1-methyl-4-piperidinyl)butanamide, this compound introduces a complex pteridinyl substituent, likely contributing to its distinct pharmacological activity. The presence of a methoxy group on the benzene ring further highlights the potential for modulating activity through substitutions on this moiety. Understanding the contribution of these specific structural elements to the compound's activity could guide modifications in the target compound to explore potential applications in autoimmune disorders. []

    Compound Description: 11C-MP4B serves as a radioligand used in Positron Emission Tomography (PET) studies to assess butyrylcholinesterase (BuChE) activity in the human brain. []

    Relevance: This compound bears a close structural resemblance to 2-(4-bromophenoxy)-N-(1-methyl-4-piperidinyl)butanamide, both featuring a butyramide chain linked to a 1-methyl-4-piperidinyl group. The primary difference lies in the replacement of the 4-bromophenoxy group with a simple butyrate moiety. This comparison suggests that the 4-bromophenoxy substituent in the target compound might play a significant role in defining its binding affinity and selectivity, particularly in the context of cholinergic systems. []

    Compound Description: This compound (22) exhibits potent analgesic properties, demonstrating significantly higher potency compared to morphine. [, ]

    Relevance: While structurally distinct from 2-(4-bromophenoxy)-N-(1-methyl-4-piperidinyl)butanamide, this compound highlights the significant analgesic potential of 4-substituted piperidine derivatives. The presence of an N-phenylpropanamide moiety, a common feature in potent analgesics, within its structure suggests exploring similar substitutions on the piperidine nitrogen of the target compound to investigate potential analgesic properties. [, ]

N-(4-(methoxymethyl)-2-[2-(2-thienyl)ethyl]-4-piperidinyl)-N-phenylpropranamide

    Compound Description: This compound (67) stands out for its potent analgesic properties, demonstrating substantially higher potency than morphine. []

    Relevance: This compound emphasizes the importance of the 4-substituted piperidine motif, also present in 2-(4-bromophenoxy)-N-(1-methyl-4-piperidinyl)butanamide, for achieving potent analgesic effects. The inclusion of a 2-thienylethyl substituent at the 2-position of the piperidine ring and a methoxymethyl group at the 4-position, along with the N-phenylpropanamide moiety, offers insights into the structure-activity relationships relevant for analgesic activity. These findings suggest that modifications at these positions in the target compound may lead to compounds with enhanced analgesic profiles. []

    Compound Description: This compound (82), belonging to the N-substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, exhibits potent analgesic activity, with a potency significantly higher than that of morphine. [, ]

    Relevance: Although structurally distinct from 2-(4-bromophenoxy)-N-(1-methyl-4-piperidinyl)butanamide, this compound exemplifies the potential of 4-substituted piperidine derivatives, particularly those featuring N-phenylpropanamide moieties, as potent analgesics. Exploring similar substitutions on the piperidine nitrogen of the target compound could be promising for unveiling potential analgesic properties. [, ]

    Compound Description: This compound (R 30 730) displays rapid-onset, potent analgesic properties surpassing morphine's potency, coupled with a remarkably high safety margin. []

    Relevance: This compound, structurally similar to compound 67, reinforces the importance of the 4-methoxymethyl and 2-(2-thienyl)ethyl substituents on the piperidine ring in conjunction with the N-phenylpropanamide moiety for potent analgesic effects and improved safety profiles. These observations further support investigating similar modifications to 2-(4-bromophenoxy)-N-(1-methyl-4-piperidinyl)butanamide, aiming to enhance its potential analgesic properties while minimizing potential side effects. []

N-methyl-4-piperidinyl diphenyl acetate methyl iodide

    Compound Description: This compound, known as 4DAMP methiodide, exhibits muscarinic acetylcholine receptor blocking properties, showing a tenfold higher affinity for receptors in the guinea pig ileum compared to those in the guinea pig atria. []

1-[(4-fluorophenyl)methyl]-N-(4-piperidinyl)-1H-benzimidazol-2-amines

    Compound Description: This group of compounds exhibits in vivo antihistamine activity, demonstrating their potential for treating allergic conditions. []

    Relevance: Compounds in this group highlight the significance of a 4-substituted piperidine linked to an aromatic system for antihistaminic activity, a structural feature shared with 2-(4-bromophenoxy)-N-(1-methyl-4-piperidinyl)butanamide. The presence of a benzimidazole moiety, rather than a simple benzene ring as in the target compound, suggests potential exploration of such heterocyclic systems for enhancing antihistaminic properties. []

Astemizole

    Compound Description: Astemizole, a specific compound within the 1-[(4-fluorophenyl)methyl]-N-(4-piperidinyl)-1H-benzimidazol-2-amine class, displays potent and long-lasting antihistamine effects and has undergone clinical investigations. []

    Relevance: Astemizole, by exemplifying a potent antihistamine within the 1-[(4-fluorophenyl)methyl]-N-(4-piperidinyl)-1H-benzimidazol-2-amine class, further strengthens the rationale for investigating 2-(4-bromophenoxy)-N-(1-methyl-4-piperidinyl)butanamide for potential antihistaminic properties. This is based on the shared structural feature of a 4-substituted piperidine linked to an aromatic system. Comparing the pharmacological profiles of Astemizole and the target compound could offer insights into the structure-activity relationships important for antihistamine activity. []

5-amino-6-chloro-3,4-dihydro-N-[1-[(tetrahydro-2-furanyl)methyl]-4-piperidinyl]-2H-1-benzopyran-8-carboxamide

    Compound Description: This compound stands out as a representative example of the N-(4-piperidinyl)(dihydrobenzofuran or dihydro-2H-benzopyran)carboxamide derivatives, a class of compounds known for stimulating gastrointestinal motility and used for treating gastrointestinal motility disorders. []

2-[(4-chlorophenoxy)methyl]benzimidazoles

    Compound Description: This group of compounds represents a novel class of selective neuropeptide Y (NPY) Y1 receptor antagonists, investigated for their potential as antiobesity drugs. []

    Compound Description: Terflavoxate is a basic ester of 2-phenyl-3-methyl-4-oxo-4H-1-benzopyran-8-carboxylic acid (MFCA) exhibiting spasmolytic properties and has been selected for preclinical development. []

    Relevance: While terflavoxate differs structurally from 2-(4-bromophenoxy)-N-(1-methyl-4-piperidinyl)butanamide, it emphasizes the therapeutic potential of 4-substituted piperidine derivatives, particularly those incorporating alicyclic tertiary amines, for treating conditions related to smooth muscle spasms. This finding encourages exploring similar structural modifications on the target compound to investigate potential spasmolytic effects. []

2-(4-piperidinyl)-1H-pyrido(4,3-b)indol-1-one

    Compound Description: This compound represents a novel chemical entity with potential antipsychotic properties. []

    Relevance: This compound, similar to 2-(4-bromophenoxy)-N-(1-methyl-4-piperidinyl)butanamide, highlights the importance of the 4-substituted piperidine motif for interacting with targets relevant to psychiatric disorders. The presence of the pyrido[4,3-b]indole system, a tricyclic nitrogen-containing structure, suggests the potential of exploring similar heteroaromatic systems for modulating antipsychotic activity. This observation suggests that incorporating such tricyclic systems into 2-(4-bromophenoxy)-N-(1-methyl-4-piperidinyl)butanamide might lead to compounds with altered pharmacological profiles, potentially relevant to treating psychosis. []

N-phenyl-N-(4-piperidinyl)amides

    Compound Description: This class of compounds exhibits strong analgesic activity with varying durations of action, indicating potential for pain management. []

    Relevance: This class shares the core structure of an N-phenyl-N-(4-piperidinyl)amide with 2-(4-bromophenoxy)-N-(1-methyl-4-piperidinyl)butanamide, highlighting the significance of this motif for analgesic properties. The wide range of substituents possible on both the piperidine ring and the aromatic ring provides opportunities for tailoring the duration and potency of analgesic effects. []

1-(2-Methyl-6-benzothiazolyl)-3-(N-benzyl-4-piperidinyl)propan-1-one hydrochloride (6d)

    Compound Description: This compound demonstrates potent and selective acetylcholinesterase (AChE) inhibitory activity, making it a potential candidate for treating neurodegenerative disorders like Alzheimer's disease. []

4-(2-(4-(8-Chloro-3,10-dibromo-6,11-dihydro-5H-benzo-(5,6)-cyclohepta(1,2-b)-pyridin-11(R)-yl)-1-piperidinyl)-2-oxo-ethyl)-1-piperidinecarboxamide (SCH66336)

    Compound Description: SCH66336 is a farnesyl protein transferase inhibitor (FTI) that has demonstrated clinical activity against various solid tumors and hematological malignancies. []

2,6-Diamino-N-([1-(1-oxotridecyl)-2-piperidinyl]methyl)hexanamide (NPC 15437)

    Compound Description: NPC 15437 represents a novel class of synthetic protein kinase C (PKC) inhibitors, targeting the regulatory domain of the enzyme. []

    Relevance: Although structurally distinct from 2-(4-bromophenoxy)-N-(1-methyl-4-piperidinyl)butanamide, NPC 15437 emphasizes the therapeutic relevance of targeting PKC, a family of enzymes involved in various cellular processes. The compound's structure, featuring a 2-substituted piperidine ring, suggests that modifying the piperidine ring with specific substituents can lead to potent and selective PKC inhibitors. []

    Compound Description: AH5183 is a potent, noncompetitive inhibitor of high-affinity acetylcholine transport into cholinergic vesicles. It binds specifically and saturably to brain regions rich in cholinergic nerve terminals. []

    Relevance: While structurally different from 2-(4-bromophenoxy)-N-(1-methyl-4-piperidinyl)butanamide, AH5183 highlights the use of 4-substituted piperidine derivatives for modulating cholinergic neurotransmission. AH5183's interaction with cholinergic systems suggests that exploring the target compound's potential to interact with these systems could be worthwhile, considering its structural features. []

3-methyl-4-oxo-2-phenyl-N-[2-piperidinyl)ethyl]-4H-1-benzopyran-8-carboxyamide hydrochloride monohydrate (FL-155)

    Compound Description: FL-155 exhibits potent anti-pollakiuria activity, surpassing the potency of the structurally related flavoxate. []

    Relevance: This compound, although structurally distinct from 2-(4-bromophenoxy)-N-(1-methyl-4-piperidinyl)butanamide, highlights the therapeutic potential of compounds containing a piperidine ring linked to a benzopyran system. The presence of specific substituents like the 3-methyl and 4-oxo groups on the benzopyran ring in FL-155, absent in the target compound, emphasizes the impact of these modifications on the observed pharmacological activity. []

(R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides and -salicylamides

    Compound Description: This series of substituted compounds acts as dopamine D-2 receptor antagonists and has potential for treating psychotic disorders. The R enantiomers exhibit higher affinity for the D-2 receptor. []

    Relevance: Although these compounds are structurally distinct from 2-(4-bromophenoxy)-N-(1-methyl-4-piperidinyl)butanamide, particularly due to the pyrrolidine ring instead of piperidine, they underscore the importance of chirality in drug design and the relevance of targeting dopamine receptors for treating psychosis. While the target compound lacks a chiral center at the equivalent position, this knowledge emphasizes the need to consider potential stereochemical aspects if structural modifications introduce chirality to the molecule. []

N-[1-[4-(4-fluorophenoxy)butyl]-piperidinyl]-N-methyl-2-benzothiazolamine (R 56865)

    Compound Description: R 56865 is an inhibitor of Na+/H+ exchange and Na+/Ca2+ exchange, particularly in cardiac sarcolemmal membranes. []

((2S, 3R)‐3‐hydroxy‐2‐((R)‐5‐isobutyryl‐1‐oxo‐2,5‐diazaspiro[3,4]octan‐2‐yl) butanamide (NYX‐2925)

    Compound Description: NYX-2925 is a novel N-methyl-d-aspartate (NMDA) receptor modulator with potential therapeutic applications in neuropsychiatric disorders. []

    Relevance: Although structurally distinct from 2-(4-bromophenoxy)-N-(1-methyl-4-piperidinyl)butanamide, NYX-2925 highlights the importance of exploring novel NMDA receptor modulators. Despite the structural differences, understanding the pharmacological profile and structure-activity relationships of NYX-2925 could be insightful when considering modifications to the target compound. []

N-1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-1-piperidinyl-1H-pyrazole-3-carboxamide (AM251)

    Compound Description: AM251 is a well-characterized CB1 cannabinoid receptor antagonist and inverse agonist. [, ]

    Relevance: This compound demonstrates the use of substituted piperidine rings for developing cannabinoid receptor modulators. While AM251 differs structurally from 2-(4-bromophenoxy)-N-(1-methyl-4-piperidinyl)butanamide, the presence of the piperidine ring, halogenated aromatic rings, and the carboxamide linker highlights the potential of exploring related structural motifs for interactions with cannabinoid receptors. [, ]

N′-{5-[2-(2,6-dimethylphenoxy) acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl}-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide

    Compound Description: This complex molecule serves as a host molecule in host-guest chemistry, forming complexes with guest molecules like diethyl ether. []

    Relevance: While structurally dissimilar to 2-(4-bromophenoxy)-N-(1-methyl-4-piperidinyl)butanamide, this compound illustrates the principle of using structurally complex molecules with defined binding pockets for specific applications like host-guest chemistry. The compound's ability to selectively bind guest molecules highlights the potential of carefully designed molecular architectures for targeted interactions. []

8-chloro-1-(2,4-dichlorophenyl)-N-piperidin-1-yl-5,6-dihydro-4H-benzo[2,3]cyclohepta[2,4-b]pyrazole-3-carboxamine (NESS0327)

    Compound Description: NESS0327 is a neutral antagonist of the CB1 cannabinoid receptor, showing selectivity over other targets. []

    Relevance: NESS0327 exemplifies the use of substituted piperidine rings for targeting cannabinoid receptors. Although structurally different from 2-(4-bromophenoxy)-N-(1-methyl-4-piperidinyl)butanamide, NESS0327's structure highlights the potential of using diverse substituents on the piperidine ring, including halogenated aromatic groups and carboxamide linkers, to modulate cannabinoid receptor activity. []

    Compound Description: Rimonabant is a well-known CB1 cannabinoid receptor antagonist and inverse agonist. [, ]

    Relevance: Rimonabant's structure, featuring a piperidine ring with halogenated aromatic substituents and a carboxamide linker, is relevant to 2-(4-bromophenoxy)-N-(1-methyl-4-piperidinyl)butanamide. This highlights the potential of using similar structural motifs for developing cannabinoid receptor modulators. [, ]

5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide (SR144528)

    Compound Description: SR144528 acts as a putative CB2 receptor-selective antagonist. []

    Relevance: Despite its structural differences from 2-(4-bromophenoxy)-N-(1-methyl-4-piperidinyl)butanamide, SR144528 illustrates the development of selective CB2 receptor antagonists. This selectivity is achieved through specific structural features, highlighting the importance of fine-tuning molecular architecture for targeted receptor interactions. []

    Compound Description: JDTic represents a novel, potent, and selective kappa opioid receptor antagonist. Its structure highlights the importance of the 3R,4R stereochemistry of the 3,4-dimethyl-4-(3-hydroxyphenyl)piperidine core structure, the 3R attachment of the 7-hydroxy-1,2,3,4-tetrahydroisoquinoline group, and the 1S configuration of the 2-methylpropyl group for its activity and selectivity. [, ]

    Relevance: While structurally distinct from 2-(4-bromophenoxy)-N-(1-methyl-4-piperidinyl)butanamide, JDTic demonstrates the development of potent and selective kappa opioid receptor antagonists. The presence of specific stereochemical features and the requirement for both a basic amino group and a phenol group for activity in JDTic provides valuable insights into the structure-activity relationships important for this target. This knowledge could be valuable when exploring modifications to 2-(4-bromophenoxy)-N-(1-methyl-4-piperidinyl)butanamide, although significant changes would be required due to the substantial structural differences. [, ]

(S)-(+)-3-methyl-[2-(1-piperidinyl)phenyl]butylamine

    Compound Description: This compound serves as a key chiral intermediate in the synthesis of repaglinide, an insulin secretagogue used to treat type 2 diabetes. []

    Relevance: This compound, although structurally different from 2-(4-bromophenoxy)-N-(1-methyl-4-piperidinyl)butanamide, underscores the significance of chirality in drug design and the therapeutic relevance of compounds incorporating a 2-substituted piperidine ring, albeit in a different therapeutic context. []

Properties

Product Name

2-(4-bromophenoxy)-N-(1-methylpiperidin-4-yl)butanamide

IUPAC Name

2-(4-bromophenoxy)-N-(1-methylpiperidin-4-yl)butanamide

Molecular Formula

C16H23BrN2O2

Molecular Weight

355.27 g/mol

InChI

InChI=1S/C16H23BrN2O2/c1-3-15(21-14-6-4-12(17)5-7-14)16(20)18-13-8-10-19(2)11-9-13/h4-7,13,15H,3,8-11H2,1-2H3,(H,18,20)

InChI Key

VQTMYJLNTVHMHN-UHFFFAOYSA-N

SMILES

CCC(C(=O)NC1CCN(CC1)C)OC2=CC=C(C=C2)Br

Canonical SMILES

CCC(C(=O)NC1CCN(CC1)C)OC2=CC=C(C=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.